1-(3-CHLOROPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE
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Overview
Description
1-(3-CHLOROPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone ring substituted with a chlorophenyl group and a pyridyl-oxadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Pyridyl-Oxadiazolyl Moiety: The pyridyl-oxadiazolyl moiety can be synthesized through the reaction of a pyridine derivative with a nitrile oxide intermediate, which is generated in situ from a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(3-CHLOROPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE: shares structural similarities with other pyrrolidinone derivatives and oxadiazole-containing compounds.
1-(3-Chlorophenyl)-3-(2-pyridyl)-2-pyrrolidinone: Similar structure but lacks the oxadiazole ring.
1-(3-Chlorophenyl)-4-(2-pyridyl)-2-pyrrolidinone: Similar structure but with different substitution patterns.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pyridyl and oxadiazolyl moieties may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-12-4-3-5-13(9-12)22-10-11(8-15(22)23)17-20-16(21-24-17)14-6-1-2-7-19-14/h1-7,9,11H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVXNXIUHRMQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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